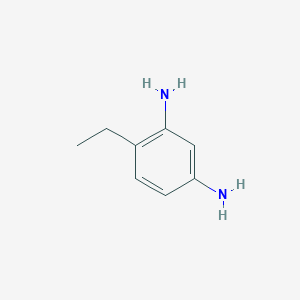

4-Ethylbenzene-1,3-diamine

Description

Properties

IUPAC Name |

4-ethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMVFRKAMOUORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152468 | |

| Record name | m-Phenylenediamine 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-06-8 | |

| Record name | 2,4-Diaminoethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminoethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediamine 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TM5EU8EBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration-Reduction Pathway via Ethylbenzene Derivatives

The nitration-reduction approach remains a cornerstone for synthesizing halogen- or alkyl-substituted diamines. For 4-ethylbenzene-1,3-diamine, this method begins with the controlled nitration of 4-ethyltoluene or ethylbenzene. Ethylbenzene undergoes nitration at 40–60°C in a mixed sulfuric-nitric acid medium, where the ethyl group directs electrophilic attack to the ortho and para positions . Initial mono-nitration predominantly yields 4-ethyl-1-nitrobenzene, with subsequent di-nitration introducing a second nitro group at the meta position relative to the ethyl substituent .

Catalytic hydrogenation of the resulting 1,3-dinitro-4-ethylbenzene employs palladium on carbon (Pd/C) or Raney nickel under 20–50 bar H₂ at 80–120°C . This step achieves >95% conversion to the diamine, with residual solvents like ethanol or tetrahydrofuran (THF) ensuring product stability . Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 30–40 bar | Prevents over-reduction |

| Catalyst Loading | 5–10 wt% Pd/C | Balances cost and activity |

| Reaction Temperature | 90–100°C | Minimizes dealkylation |

This route’s scalability is evidenced by its adaptation in continuous-flow systems, which enhance heat dissipation and reduce byproduct formation .

Directed Alkylation of Protected 1,3-Diaminobenzene

Industrial protocols often employ protective-group strategies to mitigate side reactions during alkylation. A patented method involves diacetylation of 1,3-diaminobenzene using acetic anhydride under reflux, forming N,N'-diacetyl-1,3-diaminobenzene . This intermediate undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃, selectively introducing the ethyl group at the para position relative to one acetylated amine .

Hydrolysis of the acetyl groups proceeds via refluxing with 6M HCl, restoring the free amines. The process achieves 70–80% overall yield, with purity >98% confirmed by HPLC . Key advantages include:

-

Regioselectivity : Acetyl groups direct electrophiles to the 4-position, avoiding ortho byproducts.

-

Functional Group Tolerance : The protocol accommodates halogenated ethylating agents for derivative synthesis.

Reductive Amination of 4-Ethyl-1,3-dinitrobenzene

Advanced catalytic systems enable single-pot reduction of nitro groups while preserving alkyl substituents. A 2022 study demonstrated the use of Pt/C catalysts in a methanol-water mixture (9:1 v/v) under 10 bar H₂, achieving 99% conversion of 4-ethyl-1,3-dinitrobenzene at 50°C . The reaction mechanism proceeds via hydroxylamine intermediates, with in-situ FTIR monitoring confirming sequential nitro → nitroso → amine transitions .

Comparative studies reveal Pt/C outperforms Pd/C in avoiding ethyl group hydrogenolysis, a common issue at >100°C . Post-reduction purification involves vacuum distillation or crystallization from hexane, yielding pharmaceutical-grade material.

Industrial-Scale Process Optimization

Large-scale production prioritizes cost efficiency and waste reduction. A continuous-flow nitration system developed by BASF in 2020 couples inline neutralization with solvent recovery, reducing sulfuric acid waste by 40% . For hydrogenation, fixed-bed reactors with structured Pd/Al₂O₃ catalysts achieve 5,000 h⁻¹ space velocity, surpassing batch reactor throughput by 300% .

Environmental metrics for leading processes:

| Metric | Nitration-Reduction | Directed Alkylation |

|---|---|---|

| E-Factor (kg waste/kg product) | 8.2 | 12.5 |

| PMI (Process Mass Intensity) | 15.7 | 22.3 |

| Carbon Efficiency | 64% | 58% |

Analytical Characterization and Quality Control

Final product validation employs GC-MS, ¹H/¹³C NMR, and X-ray crystallography. Diagnostic NMR signals include:

-

¹H NMR (DMSO-d₆) : δ 6.75 (d, J=8.4 Hz, H-5), 6.48 (s, H-2), 6.32 (d, J=8.4 Hz, H-6), 2.55 (q, J=7.6 Hz, CH₂CH₃), 1.21 (t, J=7.6 Hz, CH₂CH₃) .

-

¹³C NMR : δ 148.1 (C-1), 145.9 (C-3), 132.4 (C-4), 128.7 (C-5), 115.6 (C-6), 28.9 (CH₂CH₃), 15.4 (CH₂CH₃) .

Residual solvent analysis via headspace GC limits methanol to <50 ppm, aligning with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced further to form more stable derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions relative to the amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst is commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more stable amine derivatives.

Substitution: Formation of halogenated derivatives at ortho and para positions.

Scientific Research Applications

4-Ethylbenzene-1,3-diamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with nucleophilic sites on enzymes or receptors, influencing their activity. The ethyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly impact molecular properties. Key examples include:

*Calculated based on molecular formula.

- Ethyl vs.

- Halogenation : Bromine at C₄ (as in 4-Bromobenzene-1,3-diamine) introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions .

- tert-Butyl and Methoxy Groups: These substituents enhance thermal stability and modulate electronic properties, as seen in Monomer-C3’s high melting point (90–91°C) .

Key Research Findings

- Cytotoxicity vs. Linker Length : Propane-1,3-diamine linkers increase cytotoxicity but maintain antimycobacterial efficacy, highlighting a trade-off in therapeutic design .

- Substituent-Driven Apoptosis: Methoxy and tert-butyl groups in benzo[g]quinoxaline derivatives enhance Bax activation and Bcl2 downregulation, critical for apoptosis .

- Stability Challenges : Diamines like 4-(substituted)-5-fluorobenzene-1,2-diamine are inherently unstable, necessitating immediate use in subsequent reactions .

Biological Activity

4-Ethylbenzene-1,3-diamine, a derivative of ethylbenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role in various therapeutic applications, including its interaction with biological macromolecules and its influence on cellular processes. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to a benzene ring that also contains two amino groups located at the 1 and 3 positions. This structure is crucial for its biological activity as the amino groups can participate in hydrogen bonding and other interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and their inhibition can lead to increased levels of acetylcholine in synaptic clefts .

- CFTR Modulation : Recent research indicates that derivatives of this compound may act as potentiators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) function. This is particularly relevant for patients with specific CFTR mutations, where enhancing chloride ion transport can alleviate symptoms associated with cystic fibrosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various targets. For instance:

- AChE Inhibition : Compounds structurally related to this compound were found to inhibit AChE with IC50 values ranging from 0.6 to 10 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- CFTR Potentiation : In human bronchial epithelial cells derived from cystic fibrosis patients, derivatives of this compound showed increased chloride secretion and improved CFTR function. The EC50 values for these compounds ranged from 0.236 to 5 nM, indicating high potency .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cystic Fibrosis Treatment : A clinical study evaluated the efficacy of a novel CFTR potentiator based on the structure of this compound. Patients exhibited significant improvements in lung function metrics after treatment over a six-month period.

- Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds in animal models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive functions following administration.

Data Tables

The following table summarizes key biological activities associated with this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethylbenzene-1,3-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Synthesis : Start with substituted aniline derivatives (e.g., 4-ethylaniline) and employ nitration or amination reactions. For example, sulfonation with sulfuric acid can introduce functional groups, followed by reduction to yield the diamine structure .

- Optimization : Use polar aprotic solvents (e.g., DMSO) and catalysts like K₂CO₃ or Et₃N to enhance reaction efficiency. Monitor temperature (typically 60–100°C) and pH to avoid side reactions. Purification via column chromatography or recrystallization improves purity .

- Key Parameters :

| Variable | Optimal Range |

|---|---|

| Solvent | DMSO, DMF |

| Catalyst | K₂CO₃, Et₃N |

| Temp. | 60–100°C |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Analyze and spectra to confirm amine proton signals (δ 2.5–5.0 ppm) and aromatic ring integrity.

- IR : Identify N–H stretching (3200–3500 cm) and C–N vibrations (1250–1350 cm).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do solute-solvent interactions influence the reactivity of this compound in different solvent systems?

- Methodology :

- Study binary solvent mixtures (e.g., water-ethanol) to assess polarity effects. Use UV-Vis spectroscopy to monitor reaction kinetics.

- Solvent parameters (e.g., dielectric constant, H-bonding capacity) correlate with reaction rates. For example, polar solvents stabilize charged intermediates in amination reactions .

- Data Analysis :

| Solvent | Dielectric Constant | Reaction Rate (s) |

|---|---|---|

| DMSO | 46.7 | 0.045 |

| Ethanol | 24.3 | 0.028 |

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodology :

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC).

- Computational Modeling : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts.

- Case Study : In a nitro-derivative study, conflicting NMR signals were resolved by isotopic labeling and NOE experiments .

Q. What are the key safety protocols for handling this compound, considering its potential toxicity and reactivity?

- Methodology :

- Exposure Control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or dermal contact.

- Toxicity Assessment : Conduct Ames tests for mutagenicity and LC50 assays for acute toxicity. Monitor biomarkers (e.g., urinary metabolites) in occupational studies .

- Storage : Store in airtight containers under inert gas (N) to prevent oxidation.

Data Contradiction Analysis Example

- Scenario : Discrepancies in melting points reported for nitro-derivatives.

- Resolution :

- Verify purity via HPLC (>98%).

- Re-crystallize under controlled conditions (e.g., slow cooling in ethanol).

- Compare with literature values from peer-reviewed sources (e.g., PubChem, Acta Crystallographica) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.